molecular formula C14H12ClN5O3 B3726906 N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide

Cat. No. B3726906
M. Wt: 333.73 g/mol
InChI Key: HXITZRYQQNNAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide, commonly referred to as "4-CN-BAPTA," is a chemical compound that is widely used in scientific research. It is a potent and selective calcium chelator that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-CN-BAPTA involves the selective chelation of calcium ions. When calcium ions bind to 4-CN-BAPTA, they are sequestered and are no longer available for cellular processes that require calcium. This can lead to a variety of biochemical and physiological effects, depending on the specific process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CN-BAPTA are dependent on the specific cellular process being studied. For example, studies have shown that 4-CN-BAPTA can inhibit calcium-dependent neurotransmitter release, muscle contraction, and gene expression. Additionally, 4-CN-BAPTA has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One major advantage of 4-CN-BAPTA is its selectivity for calcium ions. This allows researchers to selectively study the role of calcium in specific cellular processes. Additionally, 4-CN-BAPTA is relatively easy to synthesize and is widely available. However, one limitation of 4-CN-BAPTA is its potential for off-target effects. While it is selective for calcium ions, it may also chelate other metal ions and interfere with cellular processes unrelated to calcium signaling.

Future Directions

There are many future directions for research involving 4-CN-BAPTA. One area of interest is the development of more selective calcium chelators that can target specific calcium channels or subtypes. Additionally, 4-CN-BAPTA may have therapeutic potential in the treatment of inflammatory diseases or other conditions related to calcium signaling. Further research is needed to fully understand the potential applications of 4-CN-BAPTA and to develop more selective and effective calcium chelators.

Scientific Research Applications

4-CN-BAPTA has been extensively used in scientific research due to its ability to selectively chelate calcium ions. Calcium ions are involved in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By selectively chelating calcium ions, 4-CN-BAPTA can be used to study the role of calcium in these processes.

properties

IUPAC Name

4-chloro-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3/c15-10-3-1-9(2-4-10)13(21)17-11-5-7-12(8-6-11)18-14(16)19-20(22)23/h1-8H,(H,17,21)(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITZRYQQNNAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide
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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide
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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide
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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide
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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide
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N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide

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